molecular formula C9H8ClFO2 B3029746 Ethyl 2-chloro-6-fluorobenzoate CAS No. 773134-56-8

Ethyl 2-chloro-6-fluorobenzoate

Cat. No. B3029746
M. Wt: 202.61
InChI Key: GRVKHBFLUGAABX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-fluorobenzoate is a chemical compound that is part of the benzoate ester family, characterized by the presence of a chlorine atom and a fluorine atom on the benzene ring. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are explored, which can provide insights into the properties and behaviors of ethyl 2-chloro-6-fluorobenzoate.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, as described in one of the papers, includes steps such as reduction, regioselective deprotonation, methylation, selenation, oxidation, and syn-elimination . These methods could potentially be adapted for the synthesis of ethyl 2-chloro-6-fluorobenzoate by altering the substitution pattern on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-chloro-6-fluorobenzoate has been determined using techniques such as X-ray crystallography. For example, the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed through X-ray crystal structure determination . This suggests that the molecular structure of ethyl 2-chloro-6-fluorobenzoate could also be elucidated using similar analytical methods to understand its three-dimensional conformation and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to ethyl 2-chloro-6-fluorobenzoate can be complex. The thermal rearrangement of a thiabicyclohexene derivative led to an unexpected product, showcasing the intricacies of chemical transformations . Additionally, the activation chemistry of benzisoxazolium salts and their application in peptide synthesis demonstrates the potential for ethyl 2-chloro-6-fluorobenzoate to participate in organic synthesis, possibly as an intermediate or a reagent .

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl 2-chloro-6-fluorobenzoate are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. For example, the presence of halogen atoms on the benzene ring can influence the compound's polarity, boiling point, and reactivity. The ester functional group typically contributes to the compound's solubility in organic solvents and its potential for hydrolysis under acidic or basic conditions.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Continuous-Flow Processes for Floxacin Intermediates : Ethyl 2-chloro-6-fluorobenzoate is used in the synthesis of Floxacin intermediates through efficient C–C bond formation. The process involves the rapid activation of carboxylic acids and offers advantages such as less raw material consumption, higher yield, reduced reaction time, and improved safety compared to traditional methods (Guo, Yu, & Su, 2020).

  • Organolithium Reactions with Halobenzoic Acids : The compound participates in reactions with organolithium reagents, showing unique reactivity patterns influenced by the presence of fluorine and chlorine substituents (Gohier, Castanet, & Mortier, 2003).

  • Photochemistry in Xenon Matrix : Ethyl 2-chloro-6-fluorobenzoate exhibits interesting photochemical properties when isolated in a xenon matrix, with research focusing on its conformers and reactions under UV excitation (Kuş, 2017).

  • Ortho-lithiation of Chloro and Bromo Substituted Fluoroarenes : In a reaction involving ortho-lithiation, ethyl 2-chloro-6-fluorobenzoate demonstrates specific selectivities and yields, which are of interest in synthetic chemistry (Mongin & Schlosser, 1996).

Synthesis of Pharmaceutical Compounds

  • Ofloxacin Analogs : The compound is used in the creation of Ofloxacin analogs, showcasing its role in developing pharmaceutical agents (Rádl, Kovářová, Moural, & Bendová, 1991).

  • Synthesis of Quinoline Derivatives : Ethyl 2-chloro-6-fluorobenzoate is used in synthesizing various quinoline derivatives, which are significant in biochemistry and medicine due to their fluorescence properties (Aleksanyan & Hambardzumyan, 2013).

  • Antimycobacterial Activity : Derivatives of ethyl 2-chloro-6-fluorobenzoate exhibit antimycobacterial activity, highlighting its potential in tuberculosis treatment (Koçyiğit-Kaymakçıoğlu, Oruç-Emre, Unsalan, & Rollas, 2009).

properties

IUPAC Name

ethyl 2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVKHBFLUGAABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655969
Record name Ethyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-6-fluorobenzoate

CAS RN

773134-56-8
Record name Ethyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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